4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound with the molecular formula C10H14BrF3N2O and a molecular weight of 315.13 g/mol . This compound is characterized by the presence of a bromine atom, an isobutyl group, and a trifluoroethoxy methyl group attached to a pyrazole ring.
Preparation Methods
The synthesis of 4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research may explore its potential as a pharmacophore in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance its binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
4-bromo-1-isobutyl-3-methyl-1H-pyrazole: Lacks the trifluoroethoxy group, which may result in different chemical properties and reactivity.
4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Substitution of bromine with chlorine can alter the compound’s reactivity and interactions.
Properties
IUPAC Name |
4-bromo-1-(2-methylpropyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-7(2)3-16-4-8(11)9(15-16)5-17-6-10(12,13)14/h4,7H,3,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFYDTCSZWAUQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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